Elevated Lipophilicity (XLogP3) Enhances Membrane Permeability Over the Parent Scaffold
The target compound exhibits a computed XLogP3 of 1.6, representing a substantial increase in lipophilicity compared to the parent 3,5-dimethylisoxazole-4-sulfonamide scaffold, which has an XLogP3 of -0.2 [1][2]. This 1.8 log unit increase indicates a >60-fold higher partition coefficient favoring the organic phase, which is expected to translate to enhanced passive membrane permeability. The furan-2-yl-propan-2-yl substituent provides the hydrophobic bulk necessary to push the compound into a more favorable region of chemical space for oral bioavailability according to Lipinski's Rule of Five.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.6 |
| Comparator Or Baseline | Parent 3,5-dimethylisoxazole-4-sulfonamide (CAS 175136-83-1): XLogP3 = -0.2 |
| Quantified Difference | ΔXLogP3 = +1.8 log units |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem); identical computational method for both compounds |
Why This Matters
A XLogP3 of 1.6 places this compound within the optimal range (1-3) for oral drug candidates, whereas the parent scaffold (XLogP3 -0.2) is too polar and would likely suffer from poor membrane permeability.
- [1] PubChem. Compound Summary for CID 45814029, N-[1-(furan-2-yl)propan-2-yl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide. National Center for Biotechnology Information. Accessed Apr 28, 2026. View Source
- [2] PubChem. Compound Summary for CID 111825, 3,5-Dimethylisoxazole-4-sulfonamide. National Center for Biotechnology Information. Accessed Apr 28, 2026. View Source
